

Technical Guide: 17:0-20:3 PE-d5 Internal Standard in Quantitative Lipidomics

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Compound of Interest

Compound Name: 17:0-20:3 PE-d5

Cat. No.: B12405335

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of **17:0-20:3 PE-d5**, a deuterated internal standard crucial for the accurate quantification of phospholipids in complex biological matrices. Its application is primarily in the field of lipidomics, particularly in studies involving mass spectrometry.

Core Concepts: The Role of Internal Standards in Quantitative Analysis

In quantitative mass spectrometry, especially in lipidomics, internal standards are essential for correcting analytical variability.^[1] Biological samples are complex mixtures, and the ionization efficiency of an analyte can be affected by other components in the sample, a phenomenon known as the matrix effect. Internal standards, which are structurally similar to the analyte of interest but isotopically labeled, are added to samples at a known concentration before sample preparation. By comparing the signal of the analyte to the signal of the co-eluting internal standard, variations in sample preparation, extraction, and instrument response can be normalized, leading to more accurate and precise quantification.^[1] Deuterated standards, such as **17:0-20:3 PE-d5**, are ideal as they have nearly identical chemical and physical properties to their endogenous counterparts, ensuring they behave similarly throughout the analytical process.

Properties of 17:0-20:3 PE-d5

17:0-20:3 PE-d5 is the deuterated form of 1-heptadecanoyl-2-(8Z,11Z,14Z-eicosatrienoyl)-sn-glycero-3-phosphoethanolamine. The "d5" indicates that five hydrogen atoms have been replaced by deuterium. This isotopic labeling results in a mass shift that allows it to be distinguished from the endogenous, non-labeled lipid by a mass spectrometer.

Property	Value
Full Name	1-heptadecanoyl-2-(8Z,11Z,14Z-eicosatrienoyl)-sn-glycero-3-phosphoethanolamine-d5
Abbreviation	PE(17:0/20:3)-d5
Molecular Formula	C42H73D5NO8P
Formula Weight	761.09 g/mol
Exact Mass	760.58 Da
CAS Number	2936622-54-5

Application in Quantitative Lipidomics

17:0-20:3 PE-d5 is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based lipidomics workflows for the quantification of phosphatidylethanolamine (PE) species. It is commercially available as a standalone standard and as a component of the UltimateSPLASH™ ONE internal standard mixture from Avanti Polar Lipids. This mixture contains a variety of deuterated lipid standards covering multiple lipid classes, enabling comprehensive and accurate lipidome quantification.

Mass Spectrometry Parameters

For quantitative analysis using tandem mass spectrometry (e.g., with a triple quadrupole instrument), Multiple Reaction Monitoring (MRM) is a common acquisition mode. In MRM, a specific precursor ion (Q1) is selected and fragmented, and a specific product ion (Q3) is monitored. This provides high sensitivity and selectivity.

While specific, validated MRM transitions for **17:0-20:3 PE-d5** can be instrument-dependent and require optimization, a plausible transition can be inferred based on the fragmentation patterns of phosphatidylethanolamines. The precursor ion will be the protonated molecule

[M+H]⁺. A common fragmentation pathway for PEs is the neutral loss of the phosphoethanolamine headgroup (141 Da).

Precursor Ion (Q1) [M+H] ⁺	Product Ion (Q3) [M+H - 141.02] ⁺	Putative Collision Energy (eV)
761.6	620.6	25 - 35

Note: The optimal collision energy should be determined empirically for the specific mass spectrometer being used.

Experimental Protocols

The following is a generalized protocol for the quantitative analysis of phospholipids in human plasma using **17:0-20:3 PE-d5** as an internal standard.

Materials

- Human plasma (collected with EDTA as anticoagulant)
- **17:0-20:3 PE-d5** internal standard (or a mixture like UltimateSPLASH™ ONE)
- Methanol (LC-MS grade)
- Methyl-tert-butyl ether (MTBE) (LC-MS grade)
- Water (LC-MS grade)
- Centrifuge
- Sample vials

Sample Preparation and Lipid Extraction (MTBE Method)

- Thaw plasma samples on ice.
- In a clean tube, add 20 µL of plasma.

- Add a known amount of **17:0-20:3 PE-d5** internal standard to the plasma. If using a mixture like UltimateSPLASH™ ONE, follow the manufacturer's instructions for the appropriate volume to spike into the sample.
- Add 225 µL of cold methanol containing the internal standard(s).
- Vortex for 10 seconds.
- Add 750 µL of MTBE.
- Vortex for 10 seconds and then shake for 15 minutes at 4°C.
- Add 188 µL of water to induce phase separation.
- Vortex for 20 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully collect the upper organic phase, which contains the lipids, and transfer it to a new tube.
- Dry the organic phase under a stream of nitrogen or in a vacuum concentrator.
- Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

HILIC-LC-MS/MS Analysis

Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for separating lipids based on the polarity of their headgroups.

- LC Column: A HILIC column (e.g., a BEH Amide column).
- Mobile Phase A: Acetonitrile/Water (95:5, v/v) with 10 mM ammonium acetate.
- Mobile Phase B: Acetonitrile/Water (50:50, v/v) with 10 mM ammonium acetate.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 2-5 µL.

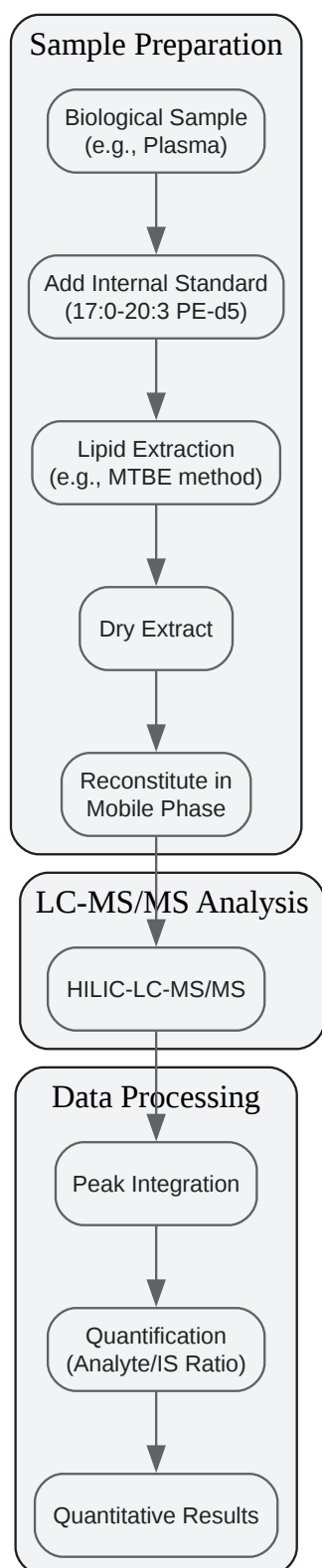
- Gradient:
 - 0-2 min: 1% B
 - 2-5 min: Gradient to 50% B
 - 5-7 min: Hold at 50% B
 - 7-7.1 min: Gradient back to 1% B
 - 7.1-10 min: Re-equilibration at 1% B
- Mass Spectrometer: A tandem mass spectrometer capable of MRM analysis.
- Ionization Mode: Positive electrospray ionization (ESI+).
- MRM Transition: As described in the table above.

Data Analysis and Quantification

The peak areas of the endogenous PE species and the **17:0-20:3 PE-d5** internal standard are integrated. The concentration of the endogenous PE is calculated by comparing the ratio of its peak area to the peak area of the internal standard against a calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow for quantitative lipidomics using an internal standard.



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Caption: Experimental workflow for quantitative lipidomics.



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References

- 1. A lipidomics platform to analyze the fatty acid compositions of non-polar and polar lipid molecular species from plant tissues: Examples from developing seeds and seedlings of pennycress (*Thlaspi arvense*) - PMC [pmc.ncbi.nlm.nih.gov]
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